N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Overview
Description
N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide stands out due to its unique combination of the benzothiazole and phenoxyacetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-8-5-9-13-15(12)17-16(23-13)19-18-14(20)10-22-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSCBCREBVNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326185 | |
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851978-54-6 | |
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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